molecular formula C17H17N5O2S B14975218 2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-(2-methylphenyl)acetamide

2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B14975218
M. Wt: 355.4 g/mol
InChI Key: OLMILUXSNVNXEQ-UHFFFAOYSA-N
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Description

2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound featuring a diazino-pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-(2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often require refluxing in solvents like xylene and the use of bases such as sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethylsulfanyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Xylene, methanol, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines.

Scientific Research Applications

2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2 (Cyclin-Dependent Kinase 2). CDK2 is crucial for cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the ATP-binding site of CDK2, which is essential for its kinase activity.

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

2-(2-ethylsulfanyl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C17H17N5O2S/c1-3-25-17-18-8-12-15(21-17)19-10-22(16(12)24)9-14(23)20-13-7-5-4-6-11(13)2/h4-8,10H,3,9H2,1-2H3,(H,20,23)

InChI Key

OLMILUXSNVNXEQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C2C(=N1)N=CN(C2=O)CC(=O)NC3=CC=CC=C3C

Origin of Product

United States

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